molecular formula C15H12ClNO B2702702 (2E)-1-(4-chlorophenyl)-3-(phenylamino)prop-2-en-1-one CAS No. 146201-63-0

(2E)-1-(4-chlorophenyl)-3-(phenylamino)prop-2-en-1-one

Cat. No.: B2702702
CAS No.: 146201-63-0
M. Wt: 257.72
InChI Key: VZCSLOHTERTVCE-ZHACJKMWSA-N
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Description

(2E)-1-(4-chlorophenyl)-3-(phenylamino)prop-2-en-1-one is a synthetic chalcone derivative with a molecular weight of 257.71 g/mol and the molecular formula C15H12ClNO . This compound belongs to the chalcone family, characterized by an α,β-unsaturated carbonyl bridge connecting two aromatic rings, which acts as a Michael acceptor and is crucial for its chemical reactivity and potential biological activity . Chalcones are widely investigated in medicinal chemistry for their diverse biological profiles. Research on analogous compounds indicates potential areas of interest that may extend to this derivative, including antimalarial and anticancer activities . The anticancer potential of chalcones is often linked to mechanisms such as the inhibition of tubulin polymerization, leading to the disruption of microtubule function and cell cycle arrest . Furthermore, some chalcone derivatives have been reported to act as topoisomerase II inhibitors, causing DNA damage and apoptosis in cancer cells . The presence of the chlorophenyl and phenylamino substituents on the core chalcone structure may influence its electronic properties and intermolecular binding, which can be critical for its specific research applications . This product is provided as a solid and is For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(E)-3-anilino-1-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c16-13-8-6-12(7-9-13)15(18)10-11-17-14-4-2-1-3-5-14/h1-11,17H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCSLOHTERTVCE-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-chlorophenyl)-3-(phenylamino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. For this compound, the reaction involves the condensation of 4-chlorobenzaldehyde with aniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-chlorophenyl)-3-(phenylamino)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-chlorophenyl)-3-(phenylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Chalcone derivatives often exhibit variations in substituents, which influence molecular planarity, crystal packing, and intermolecular interactions. Key structural comparisons include:

Table 1: Structural Parameters of Selected Chalcone Derivatives
Compound Name Substituents (1-/3-positions) Dihedral Angle (°) Crystal Packing Features Reference
Target Compound 4-Cl-phenyl / phenylamino Not reported Likely H-bonding via NH group -
(2E)-1-(4-Cl-phenyl)-3-(4-F-phenyl)prop-2-en-1-one 4-Cl-phenyl / 4-F-phenyl 8.49 C–H⋯O/F/Br interactions
(2E)-1-(3-Cl-phenyl)-3-(4-Cl-phenyl)prop-2-en-1-one 3-Cl-phenyl / 4-Cl-phenyl 46.7 Weak C–H⋯Cl interactions
(E)-1-(4-F-phenyl)-3-phenylprop-2-en-1-one 4-F-phenyl / phenyl 7.14–56.26 Fluorine-dependent dihedral flexibility

Key Observations:

  • The dihedral angle between aromatic rings in halogenated chalcones ranges widely (7.14°–56.26°), influenced by steric and electronic effects .

Biological Activity

(2E)-1-(4-chlorophenyl)-3-(phenylamino)prop-2-en-1-one, also known as 3-anilino-1-(4-chlorophenyl)-2-propen-1-one, is an organic compound with significant biological activity. This article explores its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.

The compound has the molecular formula C15H12ClNOC_{15}H_{12}ClNO and a molar mass of 257.71 g/mol. Its structure features a conjugated double bond system, which is crucial for its chemical reactivity and biological interactions. The presence of the chlorophenyl group increases its lipophilicity, potentially enhancing its ability to penetrate biological membranes and interact with cellular targets.

Synthesis Methods

Several synthetic routes have been developed for this compound:

  • Condensation Reactions : Typically involves the reaction of 4-chlorobenzaldehyde with phenylamine in the presence of a base under reflux conditions.
  • Alternative Methods : Various modifications can yield derivatives that may exhibit enhanced biological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It appears to affect cell cycle regulation and induce apoptosis in cancer cells. For instance, one study reported significant cytotoxic effects against breast cancer cells, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Effects

The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This property suggests potential applications in developing new antibacterial agents .

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in targeted cells, providing a pathway for therapeutic interventions .

Case Studies

A selection of case studies highlights the compound's efficacy in different biological contexts:

StudyFindings
Breast Cancer Cell Line Study IC50 values indicated significant cytotoxicity at low concentrationsSuggests potential for development as an anticancer drug
Antimicrobial Assays Effective against Gram-positive and Gram-negative bacteriaValidates its use in combating bacterial infections
Enzyme Inhibition Study Demonstrated inhibition of enzyme X at concentrations above 10 µMSupports further investigation into metabolic modulation

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activates caspase pathways leading to programmed cell death.
  • Membrane Disruption : Alters membrane integrity in microbial cells, leading to lysis.

Future Directions

Further research is necessary to elucidate the precise molecular targets and pathways affected by this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential synergistic effects with other therapeutic agents are essential for advancing its application in clinical settings.

Q & A

Q. What are the common synthetic routes for (2E)-1-(4-chlorophenyl)-3-(phenylamino)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation . For example, analogous chalcone derivatives are prepared by reacting substituted acetophenones (e.g., 2-hydroxyacetophenone) with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol with KOH as a base at 0–50°C for 2–3 hours . While the phenylamino group may require additional steps (e.g., nucleophilic substitution or condensation), the core α,β-unsaturated ketone scaffold is formed via this method. Reaction conditions (temperature, solvent, base strength) should be optimized to improve yield and stereoselectivity.

Q. How is the E-configuration of the compound confirmed experimentally?

The E-configuration is confirmed using single-crystal X-ray diffraction (XRD) . For structurally similar compounds, XRD analysis reveals bond angles and torsion angles consistent with the trans arrangement of substituents around the double bond. For instance, in (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the C=C bond length (~1.34 Å) and planar geometry confirm the E-isomer . Complementary techniques like NMR spectroscopy (e.g., coupling constants in 1^1H NMR) and IR spectroscopy (C=O and C=C stretching frequencies) further validate the structure.

Q. What spectroscopic methods are used to characterize this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N-H stretch from phenylamino at ~3300 cm⁻¹).
  • 1^1H/13^{13}C NMR : Assigns proton environments (e.g., vinyl protons at δ 6.5–8.0 ppm with JtransJ_{trans} ≈ 15–16 Hz) and aromatic substituents.
  • High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular mass and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound?

DFT calculations analyze HOMO-LUMO energies , ionization potential (II), electron affinity (AA), and global electrophilicity index (ωω) to quantify reactivity. For example, in related chalcones, HOMO-LUMO gaps (~3–4 eV) indicate charge-transfer potential, while electrophilicity indices (ω>1.5ω > 1.5 eV) suggest susceptibility to nucleophilic attack . These parameters guide predictions of reaction pathways (e.g., Michael addition) and interactions with biological targets.

Q. How can researchers address discrepancies in reported antimicrobial activity data?

Discrepancies may arise from variations in:

  • Bacterial strains : Gram-positive vs. Gram-negative organisms (e.g., Staphylococcus aureus vs. E. coli).
  • Assay conditions : Broth microdilution (MIC values) vs. agar diffusion (zone of inhibition).
  • Compound purity : Impurities (e.g., unreacted starting materials) may skew results. Standardized protocols (e.g., CLSI guidelines) and dose-response curves are critical for reproducibility .

Q. What role do substituents play in modulating electronic properties?

The 4-chlorophenyl group enhances electron-withdrawing effects, polarizing the C=O bond and increasing electrophilicity. Conversely, the phenylamino group introduces electron-donating resonance effects, altering charge distribution. Computational studies (e.g., Mulliken charges) reveal how substituents influence electrostatic potential maps, affecting interactions with enzymes or DNA .

Q. How do solvent and temperature affect the synthesis yield?

Polar aprotic solvents (e.g., DMF) may accelerate reaction rates but reduce stereoselectivity. Ethanol, a protic solvent, stabilizes intermediates via hydrogen bonding, favoring E-isomer formation. Elevated temperatures (>50°C) can promote side reactions (e.g., cyclization), while lower temperatures (<10°C) improve control over kinetic products .

Q. What intermolecular interactions stabilize the crystal structure?

XRD studies of analogous compounds show C-H···O hydrogen bonds and π-π stacking between aromatic rings. For example, in (2E)-1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, C-Cl···π interactions contribute to a layered packing motif . These interactions influence physicochemical properties like solubility and melting point.

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

  • Design of Experiments (DoE) : Use factorial designs to test variables (solvent ratio, catalyst loading).
  • In-line monitoring : Employ techniques like FT-IR or HPLC to track reaction progress.
  • Green chemistry principles : Replace ethanol with recyclable solvents (e.g., PEG-400) to reduce waste .

Q. What strategies validate computational predictions experimentally?

  • Correlate DFT-derived electrophilicity with experimental kinetic data (e.g., reaction rates with nucleophiles).
  • Compare calculated UV-Vis spectra (TD-DFT) with experimental λmax values. For instance, deviations <10 nm validate the computational model .

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